molecular formula C11H6BrClF3N B054468 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline CAS No. 123637-51-4

6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

Cat. No. B054468
M. Wt: 324.52 g/mol
InChI Key: SJBKLFYWXYFAGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves catalytic reactions and cyclization processes. For instance, new series of quinolines have been synthesized via the Buchwald–Hartwig amination, yielding significant results starting from bromoquinoline precursors. These precursors were obtained through intramolecular cyclization reactions of specific enones with bromoaniline, highlighting a method potentially adaptable for synthesizing the compound (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds, like 3-bromomethyl-2-chloro-quinoline, has been analyzed using X-ray crystallography, revealing specific crystal space groups and unit cell parameters. Such detailed structural elucidation provides insights into the planarity and conformation of the quinoline derivatives, which can be related to the structural analysis of "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" (Kant et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including coupling reactions, which are instrumental in further modifications and applications. For example, the Sonogashira coupling reaction has been employed to synthesize 2-aryl-6-(phenylethynyl)-quinolines, starting from 6-bromoquinolines. These reactions underline the versatility and reactivity of bromoquinoline derivatives, suggesting similar reactivity for "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" (Rodrigues et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their crystalline structure, solubility, and melting points, are crucial for their application in various fields. Detailed investigations into similar compounds provide a foundation for understanding the physical characteristics of "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline," enabling its practical use in synthesis and material science.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, such as photophysical properties, DNA binding abilities, and reactivity towards different chemical reagents. Studies on related compounds have shown strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating the potential for "6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline" to engage in similar interactions (Bonacorso et al., 2018).

Scientific Research Applications

  • Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline showed significant antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi et al., 2015).

  • X-ray Structure Analysis : The X-ray structure of 3-bromomethyl-2-chloro-quinoline was analyzed, showing a planar structure with intramolecular hydrogen bonding and Van der Waals forces stabilizing the structure (Kant et al., 2010).

  • Synthesis of Polycyclic Quinoline Derivatives : Research on 2-methallylthio-3-(hydroxyiminomethyl)quinoline bromination revealed the formation of angular tribromide of 1-bromomethyl-4 -((hydroxyimino)methyl) -1-methyl-1,2-dihydrothiazolo[3,2-a] quinolin-10-ium, with potential high biological activity (Sabo et al., 2021).

  • Buchwald–Hartwig Amination : Synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through Buchwald–Hartwig amination showed promising photophysics and biomolecular binding properties, indicating potential applications in molecular biology (Bonacorso et al., 2018).

  • Antibacterial Activity : Synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with various substituents displayed antibacterial activity, with some showing high activity against Gram-positive bacteria and a wide antifungal activity spectrum (Ishikawa et al., 2012).

  • Steric Pressure in Chemical Reactions : Studies on 4-bromo-2-(trifluoromethyl)quinoline and its isomers highlighted the role of the trifluoromethyl group in mediating steric pressure during chemical reactions, which is crucial for understanding molecular interactions in synthetic chemistry (Schlosser et al., 2006).

Safety And Hazards

While specific safety and hazard information for “6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline” is not available in the retrieved data, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3N/c12-5-6-1-2-9-7(3-6)8(13)4-10(17-9)11(14,15)16/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKLFYWXYFAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371294
Record name 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline

CAS RN

123637-51-4
Record name 6-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123637-51-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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